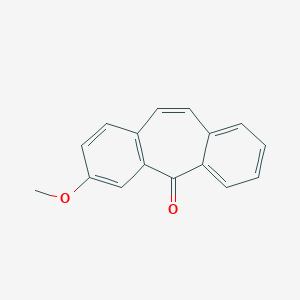

3-Methoxy 5-Dibenzosuberenone

Vue d'ensemble

Description

3-Methoxy-5H-dibenzoa,dannulen-5-one is an organic compound that belongs to the class of dibenzoannulenes This compound is characterized by a fused ring system that includes a methoxy group and a ketone functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5H-dibenzoa,dannulen-5-one can be achieved through several synthetic routes. One common method involves the cyclization of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method allows for the formation of structurally diverse 5H-dibenzo[a,d]cycloheptenes in moderate to good yields.

Industrial Production Methods

Industrial production of 3-Methoxy-5H-dibenzoa,dannulen-5-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-Methoxy 5-Dibenzosuberenone serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structural properties facilitate the formation of derivatives that exhibit significant pharmacological activities. For instance, it can be utilized in the synthesis of tricyclic antidepressants, leveraging its ability to interact with serotonin and norepinephrine pathways.

Table 1: Key Derivatives and Their Applications

| Derivative Name | Application Area | Key Properties |

|---|---|---|

| Tricyclic Antidepressants | Psychiatry | Mood regulation, anxiety relief |

| Antiviral Agents | Infectious Diseases | Potential antiviral activity |

| Antimicrobial Compounds | Microbiology | Broad-spectrum antimicrobial effects |

Antidepressant Potential

Research indicates that derivatives of this compound may act as antidepressants. Similar compounds have demonstrated efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation. The pharmacokinetics of these compounds suggest good absorption and distribution within the body, making them suitable candidates for therapeutic development.

Antiviral and Antimicrobial Properties

Studies have explored the antiviral and antimicrobial properties of this compound. It has shown promise in inhibiting viral replication and exhibiting bactericidal activity against various pathogens. The mechanism of action is thought to involve disruption of viral envelopes or bacterial cell walls, although further research is needed to elucidate specific pathways .

Industrial Applications

Organic Semiconductor Development

this compound derivatives are being investigated for their potential use in organic semiconductor materials. These materials are crucial for developing electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The compound's ability to function as a hole transport material enhances the efficiency and stability of these devices .

Table 2: Properties Relevant to Semiconductor Applications

| Property | Value/Description |

|---|---|

| Hole Mobility | High |

| Thermal Stability | Enhanced due to substituents |

| Electroluminescent Efficiency | Improved performance observed |

Case Studies

Case Study 1: Antidepressant Efficacy

A study conducted on a series of dibenzosuberone derivatives demonstrated significant antidepressant-like effects in animal models. The compounds were administered at varying dosages, with results indicating a dose-dependent improvement in depressive behaviors. The study highlighted the potential for developing new antidepressant therapies based on this compound's structure .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of this compound against influenza viruses. The results showed that the compound effectively reduced viral load in infected cell cultures, suggesting its potential as an antiviral agent. Further research is required to determine its efficacy in vivo and its mechanisms of action .

Mécanisme D'action

The mechanism of action of 3-Methoxy-5H-dibenzoa,dannulen-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5H-Dibenzo[a,d]cyclohepten-5-one

- Dibenzosuberonone

- 2,3:6,7-Dibenzosuberenone

Uniqueness

3-Methoxy-5H-dibenzoa,dannulen-5-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Activité Biologique

3-Methoxy 5-Dibenzosuberenone, with the chemical formula C16H12O2, is an organic compound belonging to the dibenzoannulenes class. Its unique structure includes a methoxy group and a ketone functional group, which contribute to its biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H12O2

- Canonical SMILES :

COC1=CC2=C(C=CC3=CC=CC=C3C2=O)C=C1

The fused ring system enhances the compound's stability and reactivity, making it a subject of interest in various biochemical studies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism involves disrupting microbial cell membranes and inhibiting enzyme activity critical for bacterial survival.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects on several human tumor cell lines. The compound has been tested against a panel of nearly 60 cancer cell lines, showing nanomolar IC50 values in some cases. Its mode of action includes the induction of apoptosis and inhibition of cellular respiration, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor or modulator for various enzymes and receptors involved in cellular signaling pathways. This interaction can lead to altered gene expression and metabolic processes that favor apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of dibenzosuberone derivatives, this compound was found to inhibit the growth of Gram-positive bacteria effectively. The study highlighted its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Research : A recent investigation into the cytotoxic effects of dibenzosuberone derivatives revealed that this compound significantly reduced cell viability in human leukemia cell lines. The study reported an IC50 value of approximately 34 nM, indicating potent activity against these cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity | IC50 Value (nM) |

|---|---|---|---|

| This compound | Dibenzoannulene | Antimicrobial, Anticancer | ~34 |

| Dibenzosuberone | Dibenzoannulene | Antidepressant | Varies |

| 5H-Dibenzo[a,d]cyclohepten-5-one | Tricyclic structure | Antidepressant | Varies |

This table illustrates the comparative biological activities of similar compounds, emphasizing the unique position of this compound due to its dual antimicrobial and anticancer effects.

Propriétés

IUPAC Name |

5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOJBXHWZYUDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC3=CC=CC=C3C2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575991 | |

| Record name | 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22725-38-8 | |

| Record name | 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.